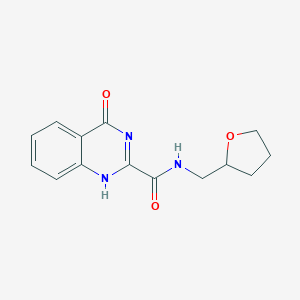![molecular formula C17H20N2O2S B252346 N-(3-{[(4-ethylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide](/img/structure/B252346.png)
N-(3-{[(4-ethylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(4-ethylphenyl)carbonyl]amino}propyl)thiophene-2-carboxamide, commonly known as ETC-1002, is a small molecule drug that has shown promising results in the treatment of cardiovascular diseases. This drug works by inhibiting the activity of ATP citrate lyase, an enzyme that plays a key role in the synthesis of cholesterol and fatty acids in the liver.
Mécanisme D'action
ETC-1002 works by inhibiting the activity of ATP citrate lyase, an enzyme that plays a key role in the synthesis of cholesterol and fatty acids in the liver. By inhibiting this enzyme, ETC-1002 reduces the production of cholesterol and fatty acids, which in turn leads to a reduction in LDL cholesterol levels and an increase in HDL cholesterol levels.
Biochemical and Physiological Effects
ETC-1002 has been shown to have several biochemical and physiological effects. It reduces LDL cholesterol levels by up to 30% and increases HDL cholesterol levels by up to 25%. It also reduces triglyceride levels and improves insulin sensitivity. ETC-1002 has been found to have anti-inflammatory effects and can reduce the levels of inflammatory markers such as C-reactive protein.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ETC-1002 is its specificity for ATP citrate lyase. This specificity reduces the risk of off-target effects and improves the safety profile of the drug. However, one of the limitations of ETC-1002 is its low bioavailability, which can limit its effectiveness in some patients.
Orientations Futures
There are several future directions for the research and development of ETC-1002. One area of research is to improve the bioavailability of the drug, which could increase its effectiveness in some patients. Another area of research is to study the long-term safety and efficacy of ETC-1002 in larger clinical trials. ETC-1002 could also be studied in combination with other lipid-lowering drugs to determine if it has synergistic effects. Finally, ETC-1002 could be studied in other disease areas such as diabetes and obesity, where its lipid-lowering and anti-inflammatory effects could be beneficial.
Méthodes De Synthèse
ETC-1002 is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of various intermediates, which are then coupled together to form the final product. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
ETC-1002 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of cardiovascular diseases. It has been shown to have lipid-lowering effects, reduce inflammation, and improve insulin sensitivity. ETC-1002 has also been found to be well-tolerated and safe in clinical trials.
Propriétés
Formule moléculaire |
C17H20N2O2S |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-[3-[(4-ethylbenzoyl)amino]propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H20N2O2S/c1-2-13-6-8-14(9-7-13)16(20)18-10-4-11-19-17(21)15-5-3-12-22-15/h3,5-9,12H,2,4,10-11H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
NTXSHVBXPWHOKL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CS2 |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide](/img/structure/B252264.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252265.png)
![N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide](/img/structure/B252267.png)
![6-Methyl-N-[2-(3,4,5-trimethoxy-benzoylamino)-ethyl]-nicotinamide](/img/structure/B252270.png)
![N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide](/img/structure/B252271.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252272.png)
![N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyrazinecarboxamide](/img/structure/B252276.png)
![N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252277.png)
![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B252278.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B252279.png)
![N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B252282.png)
![N-[3-[3-(dimethylamino)propylamino]propyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B252284.png)

![N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B252287.png)